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Compound of Interest

Compound Name:
4-[(4-Fluorophenyl)methyl]oxane-

4-carboxylic acid

CAS No.: 1380300-55-9

Cat. No.: B1467963 Get Quote

Executive Summary
CAS 473706-11-5, chemically known as 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic

acid, is a critical pharmaceutical intermediate, often associated with the synthesis of dipeptidyl

peptidase-4 (DPP-4) inhibitors like Sitagliptin.

In the high-stakes environment of API (Active Pharmaceutical Ingredient) synthesis, the purity

of this intermediate directly impacts the yield and safety of the final drug product. This guide

provides an authoritative technical reference for validating CAS 473706-11-5 using Fourier

Transform Infrared (FTIR) spectroscopy. Unlike generic databases, we focus on comparative

spectral analysis—distinguishing the target product from its specific precursors (nitriles) and

derivatives (esters) to ensure process integrity.
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Property Specification

CAS Number 473706-11-5

Chemical Name
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-

carboxylic acid

Molecular Formula C₁₂H₁₃FO₃

Molecular Weight 224.23 g/mol

Key Functional Groups
Carboxylic Acid (-COOH), Ether (Pyran Ring),

Fluorophenyl (Ar-F)

Physical State White to off-white solid

Experimental Protocol: FTIR Acquisition
Note: To ensure reproducibility, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR)
(Recommended)
Why ATR? It requires minimal sample preparation, reducing the risk of moisture absorption

which can obscure the critical O-H stretch of the carboxylic acid.

Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for hardness).

Background Scan: Collect 32 scans of the clean, dry crystal (air background).

Sample Application: Place ~5-10 mg of the solid directly onto the crystal.

Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone

(ensure good contact without crushing the crystal).

Acquisition: Scan 32-64 times at 4 cm⁻¹ resolution.

Cleaning: Clean with isopropanol; verify no carryover peaks before the next sample.
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Method B: KBr Pellet (Transmission)
Why KBr? Provides higher resolution for weak overtone bands but is susceptible to moisture

interference.

Ratio: Mix 2 mg sample with 200 mg spectroscopic-grade KBr (1:100 ratio).

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (do not over-grind

to avoid moisture uptake).

Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.

Acquisition: Scan in transmission mode. Critical Check: If the baseline slopes heavily, the

particle size is too large (scattering).

Reference Spectrum Analysis
The FTIR spectrum of CAS 473706-11-5 is defined by the interplay between the carboxylic

acid head and the fluorophenyl/pyran tail.

Primary Diagnostic Peaks
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Diagnostic Value

2800 – 3300 Carboxylic Acid O-H O-H Stretch (Broad)

High. Confirms acid

functionality. Often

overlaps C-H

stretches.

~1700 – 1720 Carboxylic Acid C=O C=O Stretch (Dimer)

Critical. The

"heartbeat" of the

molecule. Sharp and

intense.

1600 & 1510 Aromatic Ring C=C Ring Stretch

High. Characteristic

doublet for the phenyl

ring.

1220 – 1250 Aryl Fluoride (Ar-F) C-F Stretch

Specific. Distinguishes

this from non-

fluorinated analogs.

1080 – 1150 Pyran Ether (C-O-C) C-O Stretch

Structural. Confirms

the tetrahydropyran

ring integrity.

830 – 850 Para-Substituted Ar
C-H Out-of-Plane

Bend

Isomer Check.

Confirms para-

substitution (4-fluoro).

Self-Validation Check
Is the C=O peak split? If you see a shoulder at ~1750 cm⁻¹, you may have free monomeric

acid (rare in solid) or an ester impurity.

Is the O-H region flat? If the broad mound at 3000 cm⁻¹ is missing, you likely have the Salt

form (carboxylate) or the Ester/Nitrile precursor (see Section 5).
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This section objectively compares the target product against its most common process

impurities/precursors.

Scenario A: Target Acid vs. Nitrile Precursor
Context: The acid is often synthesized via hydrolysis of 4-(4-fluorophenyl)tetrahydro-2H-pyran-

4-carbonitrile. Incomplete hydrolysis is a common failure mode.

Feature Target Product (Acid) Precursor (Nitrile)

2230 – 2250 cm⁻¹ Absent Strong, Sharp Peak (C≡N)

1700 – 1720 cm⁻¹ Strong C=O Peak Absent (No Carbonyl)

3000 cm⁻¹ Region Broad O-H Mound Sharp C-H peaks only

Conclusion: The presence of any peak around 2240 cm⁻¹ indicates incomplete reaction. The

product is impure.

Scenario B: Target Acid vs. Methyl Ester Derivative
Context: Esters (e.g., Methyl 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylate) are

common derivatives or intermediates.

Feature Target Product (Acid) Derivative (Ester)

C=O Position
~1700 – 1720 cm⁻¹ (H-bonded

dimer)

~1735 – 1750 cm⁻¹ (Ester

shift)

O-H Region Broad, strong absorption
Absent (Clean baseline >3000

cm⁻¹)

Conclusion: A shift in the carbonyl frequency combined with the loss of the broad O-H band

confirms the ester species.

Visual Workflows
Figure 1: QC Decision Logic for CAS 473706-11-5
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This logic gate validates the identity and purity of the material based on spectral features.

Acquire Spectrum
(CAS 473706-11-5)

Check 2230-2250 cm⁻¹
(Nitrile Band)

Impurity Detected:
Unreacted Precursor

Peak Present

Check 1700-1750 cm⁻¹
(Carbonyl Band)

Absent

Identity Failure:
Not a Carboxylic Acid

Absent

Peak Position?

Present

Derivative Detected:
Ester (~1740 cm⁻¹)

>1735 cm⁻¹

Check 2800-3300 cm⁻¹
(Broad O-H)

~1710 cm⁻¹

Potential Salt Form
(Carboxylate)

Absent/Weak

Check 1220 cm⁻¹ (C-F)
& 1080 cm⁻¹ (C-O-C)

Broad & Strong

PASS:
Identity Confirmed

Peaks Match

Click to download full resolution via product page

Caption: Step-by-step spectral validation logic to distinguish the target acid from nitriles, esters,

and salts.
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Technique Comparison: FTIR vs. Raman
While FTIR is the gold standard for functional group ID, Raman offers complementary data.

Feature FTIR Raman

Best For Polar bonds (C=O, O-H, C-F).
Non-polar/Symmetric bonds

(C=C, C-C ring).

Water Interference High (O-H region obscured).
Low (Water is a weak Raman

scatterer).

Sample Prep Contact required (ATR/KBr).
Non-destructive, can scan

through glass/bags.

Verdict for CAS 473706-11-5

Primary Choice. The

Carboxylic Acid O-H and C=O

are far more intense in IR,

making it superior for purity

checks against esters/nitriles.

Secondary Choice. Use

Raman to study the crystallinity

or polymorphs of the aromatic

ring system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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